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Overview
Description
Preparation Methods
The preparation of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves the reaction of p-phenylenediamine with 2-chloroethanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar compounds to p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride include:
p-phenylenediamine: A precursor in the synthesis of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride.
2-chloroethanol: Another precursor used in the synthesis.
Quaternary ammonium compounds: Share similar antimicrobial properties and mechanisms of action.
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73570-67-9 |
---|---|
Molecular Formula |
C14H26Cl2N2O2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-hydroxyethyl-[4-[2-hydroxyethyl(dimethyl)azaniumyl]phenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-15(2,9-11-17)13-5-7-14(8-6-13)16(3,4)10-12-18;;/h5-8,17-18H,9-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
CJSMGFYWWBFTCN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCO)C1=CC=C(C=C1)[N+](C)(C)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
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